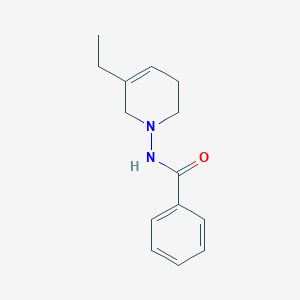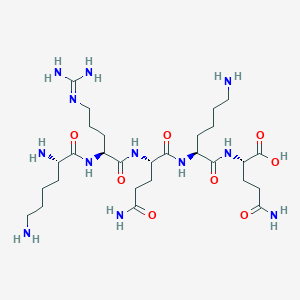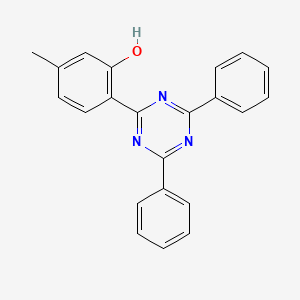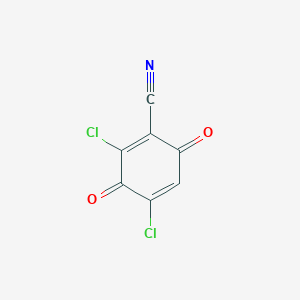
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 5-ethyl-3,6-dihydropyridin-1(2H)-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide typically involves the reaction of 5-ethyl-3,6-dihydropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical processes and products.
Mecanismo De Acción
The mechanism of action of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide can be compared with other benzamide derivatives and pyridine-containing compounds. Similar compounds include:
N-(3,6-Dihydropyridin-1(2H)-yl)benzamide: Lacks the ethyl group, which may affect its chemical properties and biological activity.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)acetamide: Contains an acetamide group instead of a benzamide group, leading to different reactivity and applications.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzoate: Features a benzoate ester group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
130420-24-5 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)benzamide |
InChI |
InChI=1S/C14H18N2O/c1-2-12-7-6-10-16(11-12)15-14(17)13-8-4-3-5-9-13/h3-5,7-9H,2,6,10-11H2,1H3,(H,15,17) |
Clave InChI |
WVZDLTXMJWSNGS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCCN(C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)







![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)



